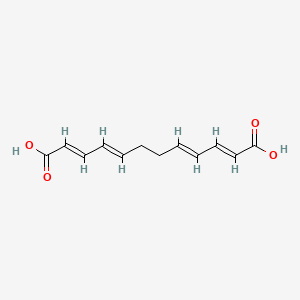
(2E,4E,8E,10E)-dodecatetraenedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E,8E,10E)-dodecatetraenedioic acid is a dodecatetraenedioic acid with double bonds at positions 2, 4, 8, and 10 (all E isomer). It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Bioavailability and Pharmacokinetics
- Dodecatetraenedioic acid isobutylamides, found in Echinacea preparations, demonstrate biological activities such as immune-modulating activities and effects on cannabinoid receptors. The study of their bioavailability is crucial for interpreting pharmacological testing results (Wölkart et al., 2009).
- The absorption and metabolism of these compounds in rats after oral and intravenous administration provide insights into their systemic availability, which is key to their therapeutic efficacy (Wölkart et al., 2009).
- Investigating the distribution of these compounds in various tissues, including the liver and different brain regions, offers an understanding of their pharmacokinetics and potential therapeutic applications (Wölkart et al., 2009).
Structural Analysis and Synthesis
- The structural identification of related amides, such as those found in Asiasarum heterotropoides, contributes to the understanding of their chemical properties and potential pharmaceutical applications (Yasuda et al., 1981).
- The intramolecular Diels-Alder reaction study of related compounds provides insights into synthetic pathways that could be used in the development of pharmaceuticals (Takeda et al., 1982).
Alkamide Analysis and Purification
- The development of methods for quantifying and purifying alkylamides, including dodecatetraenedioic acid isobutylamides from Echinacea angustifolia, aids in the standardization of phytopharmaceutical preparations (Lopes-Lutz et al., 2011).
Immunomodulatory Effects
- The study of the pharmacokinetics and immunomodulatory effects of phytotherapeutic preparations containing these alkamides can inform their use in boosting immune responses and treating various conditions (Guiotto et al., 2008).
Potential Therapeutic Uses
- Investigations into the anti-inflammatory properties of Echinacea extracts and isolated alkamides, including dodecatetraenedioic acid isobutylamides, suggest their potential use in alleviating symptoms associated with influenza A infections (Cech et al., 2010).
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2E,4E,8E,10E)-dodeca-2,4,8,10-tetraenedioic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H,1-2H2,(H,13,14)(H,15,16)/b5-3+,6-4+,9-7+,10-8+ |
InChI-Schlüssel |
SXPCMUCUZSVRMB-MIIZMDLZSA-N |
Isomerische SMILES |
C(/C=C/C=C/C(=O)O)C/C=C/C=C/C(=O)O |
SMILES |
C(CC=CC=CC(=O)O)C=CC=CC(=O)O |
Kanonische SMILES |
C(CC=CC=CC(=O)O)C=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



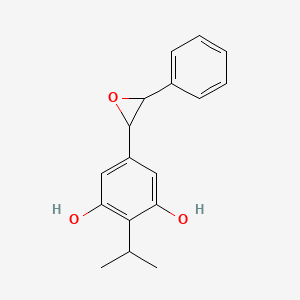
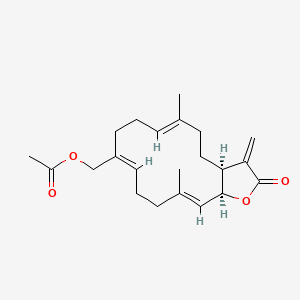
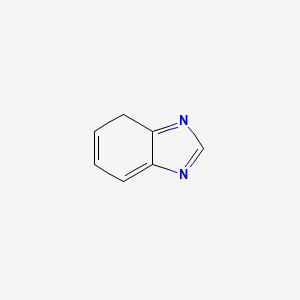
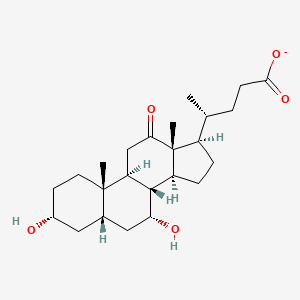
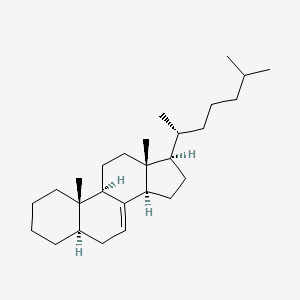
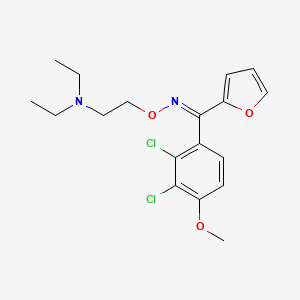
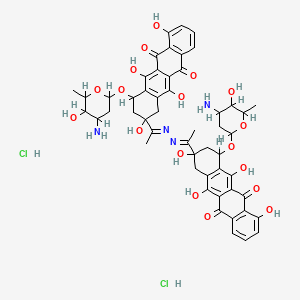

![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)
![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)
![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)
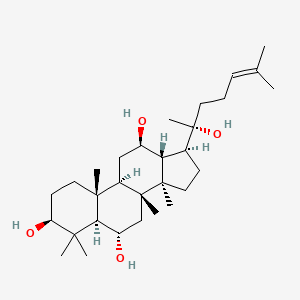
![1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242839.png)
